

Application Note: Precision Formulation of DOTAP/Cholesterol Lipid Nanoparticles

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Compound of Interest

Compound Name: *Dotap mesylate, 98*

Cat. No.: *B12331317*

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Abstract & Introduction

This guide details the formulation of cationic Lipid Nanoparticles (LNPs) using 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and Cholesterol.[1][2] While ionizable lipids are the current standard for clinical mRNA vaccines, DOTAP remains the gold standard for in vitro transfection and early-stage in vivo proof-of-concept studies due to its permanent positive charge and cost-effectiveness.

This protocol departs from generic recipes by focusing on the critical quality attributes (CQAs) that dictate transfection efficiency: the Nitrogen-to-Phosphate (N/P) ratio, lipid molar ratios, and the kinetic energy input during mixing. We present two methodologies:

- Thin Film Hydration: For small-scale, benchtop screening.
- Microfluidic Mixing: For scalable, reproducible, and size-controlled formulation.[3]

Material Selection & Rationale (The "Why")

Component	Role	Rationale & Mechanistic Insight
DOTAP (Cl salt)	Cationic Lipid	<p>Charge Driver: Permanently charged quaternary ammonium headgroup. It electrostatically binds anionic nucleic acids (DNA/RNA).</p> <p>Structure: The unsaturated oleoyl tails () lower the phase transition temperature (), keeping the liposome fluid at room temperature for easier fusion with cell membranes.</p>
Cholesterol	Helper Lipid	<p>Stabilizer: Fills the voids between DOTAP molecules.</p> <p>Rigidity: Prevents serum protein opsonization (the "protein corona") which leads to rapid clearance in vivo.</p> <p>Without cholesterol, DOTAP liposomes are too unstable for effective transfection.</p>
HEPES / PBS	Buffer	<p>pH Control: Maintains pH 7.4.</p> <p>Warning: High salt (PBS) can cause aggregation during the initial complexation step.</p> <p>10mM HEPES (low salt) is often preferred for the initial mixing phase.</p>

Pre-Formulation Calculations: The N/P Ratio

The most common failure point is an incorrect Nitrogen-to-Phosphate (N/P) ratio. An N/P ratio of 4:1 is the standard starting point for robust transfection.

The Formula

(Note: DOTAP has 1 protonatable amine.[4] RNA has ~3 phosphates per 1000 Da, or simply calculate based on the nucleotide average MW of 325-340 Da).

Calculation Table (Standardized for 100 µg RNA)

Target N/P Ratio	RNA Mass (µg)	Approx.[5] RNA Moles (Phosphate)*	Required DOTAP Mass (µg)
1:1 (Neutral)	100	0.3 µmol	~210
4:1 (Optimal)	100	0.3 µmol	~840
8:1 (High Charge)	100	0.3 µmol	~1680

Assumes avg nucleotide MW ~325g/mol. 1µg RNA

3 nmol Phosphate.[6]

Methodology A: Thin Film Hydration (Bench Scale)

Best for: Screening multiple lipid ratios cheaply.

Workflow Diagram



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Caption: Traditional Thin Film Hydration process yielding Small Unilamellar Vesicles (SUVs).

Protocol Steps

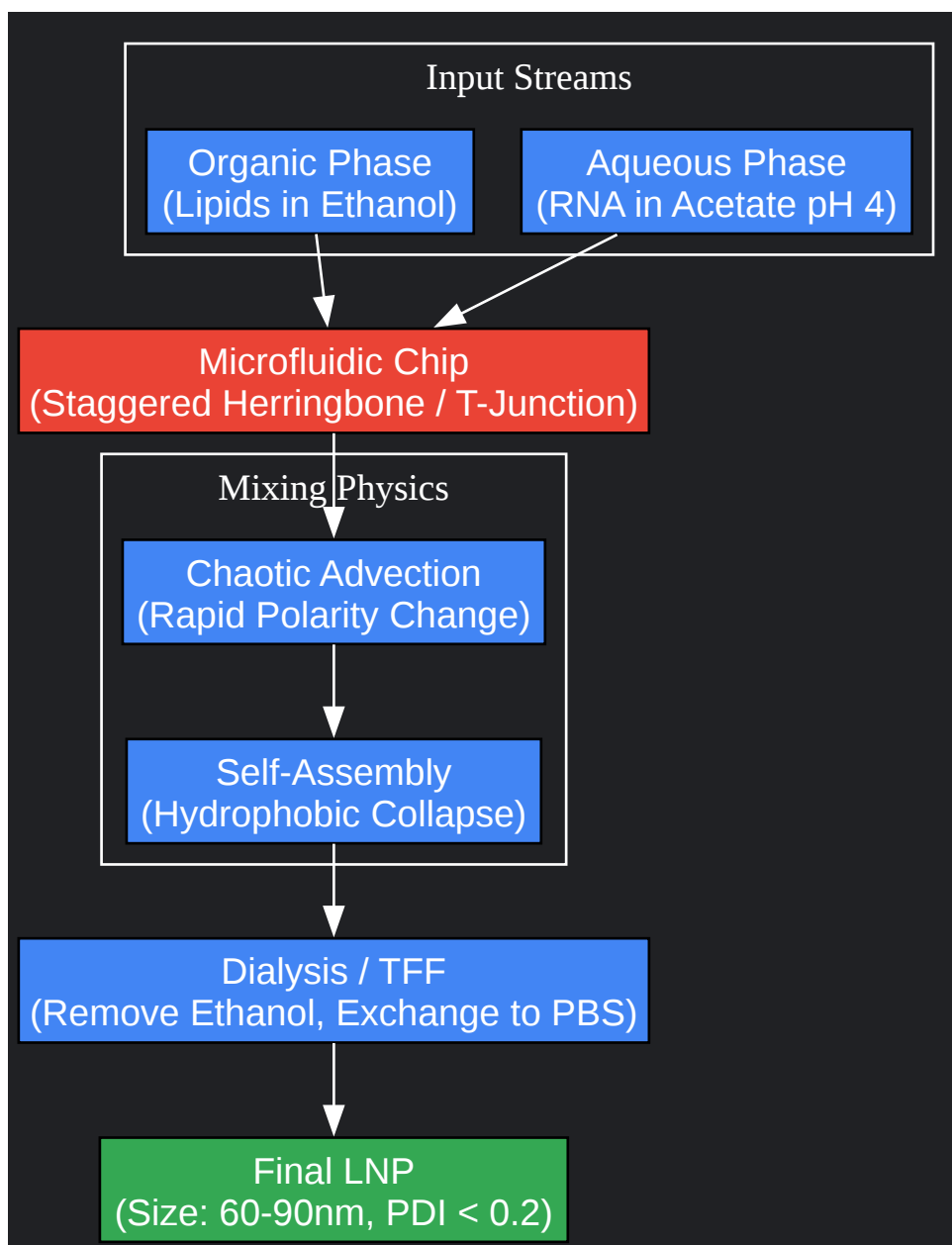
- Dissolution: Dissolve DOTAP and Cholesterol in Chloroform at a 1:1 molar ratio.
 - Example: 10 µmol DOTAP (6.98 mg) + 10 µmol Cholesterol (3.87 mg).

- Evaporation: Transfer to a round-bottom flask. Use a rotary evaporator (Rotovap) at 40°C under vacuum.
 - Critical: Rotate at 150 rpm to create a thin, even film. Dry for an additional 1 hour under high vacuum to remove trace solvent.
- Hydration: Add 1 mL of 10mM HEPES (pH 7.4).
 - Temp: Hydrate at 50°C (above the transition temp of the mixture) for 30 mins.
 - Agitation: Vortex vigorously. The solution will turn milky (Multilamellar Vesicles - MLVs).[7]
- Sizing (Extrusion): Pass the MLV suspension through a 100 nm polycarbonate membrane 11-21 times using a mini-extruder.
 - Result: The solution should become translucent/clear.
- Complexation: Mix the Liposomes with RNA (diluted in buffer) at the desired N/P ratio. Incubate 15 mins at Room Temp before use.

Methodology B: Microfluidic Mixing (Scalable)

Best for: High reproducibility, encapsulated payload (LNP structure), and scale-up.

Workflow Diagram



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Caption: Microfluidic mixing utilizes rapid solvent exchange to precipitate lipids around the nucleic acid cargo.

Protocol Steps

- Preparation:
 - Organic Phase: Dissolve DOTAP:Cholesterol (2:1 or 1:1) in 100% Ethanol. Total lipid concentration: 10-12 mM.

- Aqueous Phase: Dilute Nucleic Acid in 25mM Sodium Acetate (pH 4.0).
- Note: Acidic pH helps ionize the RNA/DNA for better encapsulation, though DOTAP is permanently charged, so pH 7.4 buffers (HEPES) can also be used for simple electrostatic complexation.
- Mixing Parameters:
 - Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).[8]
 - Total Flow Rate (TFR): 12 mL/min (for benchtop chips). Higher speeds generally yield smaller particles.
- Process: Inject both streams into the microfluidic chip. Collect the output.
- Downstream Processing:
 - Dilution: Immediately dilute output 1:1 with PBS to reduce ethanol concentration < 25%.
 - Dialysis: Dialyze against PBS (pH 7.4) overnight using a 10kDa MWCO cassette to remove all ethanol.
- Sterile Filtration: Pass through a 0.22 µm PES filter.

Quality Control (QC) & Characterization

Parameter	Method	Acceptance Criteria
Size (Z-Avg)	Dynamic Light Scattering (DLS)	80 - 140 nm (Ideal for uptake)
Polydispersity (PDI)	DLS	< 0.2 (Monodisperse)
Zeta Potential	ELS	+20 to +45 mV (Must be positive)
Encapsulation Efficiency	RiboGreen Assay	> 85% (For microfluidics)

Troubleshooting Guide (Trustworthiness)

Symptom	Probable Cause	Corrective Action
Precipitation / Aggregation	Salt concentration too high during mixing.	Reduce salt in the initial hydration/mixing buffer. Use 5% Glucose or water, then add salt after particles form.
Large Particle Size (>200nm)	Inefficient mixing or lipid film not fully hydrated.	Thin Film: Increase extrusion passes (up to 31). Microfluidics: Increase Total Flow Rate (TFR).
Low Transfection Efficiency	N/P ratio too low or Serum interference.	Increase N/P ratio to 6:1. Ensure cells are transfected in serum-free media for the first 4 hours if using simple lipoplexes.
Toxicity	Excess DOTAP (Free cationic lipid).	Dialyze extensively to remove free lipids. Reduce N/P ratio.

References

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